Thioridazine 5-Sulfoxide

説明

特性

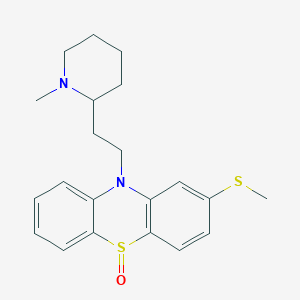

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDFFVBQCMLXIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998951 |

Source

|

| Record name | 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7776-05-8 |

Source

|

| Record name | Thioridazine-5-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIORIDAZINE 5-SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI69B9MW63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Thioridazine 5-Sulfoxide

This document provides a comprehensive technical overview for the chemical synthesis and subsequent purification of Thioridazine 5-Sulfoxide, a principal metabolite of the phenothiazine antipsychotic, Thioridazine. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide elucidates the core chemical principles, provides field-proven insights into experimental design, and outlines robust protocols for obtaining this critical compound for analytical, pharmacological, and toxicological research.

Introduction: The Significance of this compound

Thioridazine is a phenothiazine-based neuroleptic agent historically used in the management of schizophrenia.[1] Its clinical effects and metabolic fate are complex, involving extensive biotransformation in the liver. The primary metabolic pathways include N-demethylation, side-chain oxidation, and ring sulfoxidation.[2] Oxidation of the sulfur atom within the phenothiazine ring at position 5 yields this compound. This metabolite is of significant interest as it is found in substantial concentrations in plasma following chronic administration of the parent drug and contributes to the overall pharmacological and toxicological profile, particularly concerning cardiotoxicity.[3]

The controlled, in-vitro synthesis and purification of this compound are paramount for several key research applications:

-

Analytical Standards: High-purity this compound is essential as a reference standard for the accurate quantification of the metabolite in biological matrices during pharmacokinetic and metabolism studies.[4][5]

-

Pharmacological Profiling: Isolation of the pure metabolite allows for its independent pharmacological characterization to understand its contribution to the therapeutic and adverse effects of Thioridazine.

-

Toxicological Assessment: Purified this compound is necessary for in-vitro and in-vivo toxicological studies to evaluate its specific safety profile.

This guide details the foundational methodologies for synthesizing and purifying this key metabolite, emphasizing chemical strategy, procedural integrity, and analytical validation.

Synthesis: The Controlled Oxidation of Thioridazine

The conversion of Thioridazine to this compound is fundamentally a selective oxidation of a thioether to a sulfoxide. The primary challenge lies in achieving mono-oxidation at the desired sulfur atom (position 5) without inducing over-oxidation to the corresponding sulfone or oxidation at the side-chain sulfur (position 2).[6]

The Underlying Chemistry: Thioether Oxidation

The sulfur atom in the phenothiazine ring is nucleophilic and susceptible to attack by electrophilic oxidizing agents. A wide array of reagents can facilitate this transformation, with varying degrees of selectivity and reactivity.[7] Common choices include peracids (e.g., m-CPBA), hydrogen peroxide, and periodates.[8][9]

Causality in Reagent Selection: The choice of oxidant and reaction conditions is critical to prevent over-oxidation. Milder oxidizing agents and careful stoichiometric control are necessary. For instance, using one equivalent of the oxidant at reduced temperatures helps to favor the formation of the sulfoxide over the sulfone.[6] The reaction solvent can also influence selectivity.

Stereochemical Considerations

Thioridazine is a chiral molecule. The oxidation of the sulfur atom at the 5-position introduces a second chiral center, resulting in the formation of a mixture of diastereomers.[3][10] Consequently, the synthesized this compound is a diastereomeric mixture, which may require specialized chiral purification techniques if the individual stereoisomers are needed for study.[11]

Generalized Laboratory Synthesis Protocol

This protocol describes a robust, self-validating method for the synthesis of this compound. The key to success is the careful monitoring of the reaction's progress.

Materials and Reagents:

-

Thioridazine Hydrochloride

-

Methanol (ACS Grade)

-

Dichloromethane (DCM, ACS Grade)

-

Sodium Bicarbonate (NaHCO₃)

-

Meta-chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol Steps:

-

Preparation of Free Base:

-

Dissolve Thioridazine Hydrochloride in deionized water.

-

Add a saturated solution of sodium bicarbonate to basify the solution (pH ~8-9), precipitating the thioridazine free base.

-

Extract the free base into dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil or solid.

-

-

Oxidation Reaction:

-

Dissolve the Thioridazine free base in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath. This is critical to control the reaction rate and minimize over-oxidation.

-

In a separate flask, dissolve 1.0 to 1.1 equivalents of m-CPBA in a minimal amount of methanol.

-

Add the m-CPBA solution dropwise to the stirring Thioridazine solution over 30-60 minutes.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress every 15-30 minutes using TLC (e.g., mobile phase of 9:1 DCM:Methanol).

-

Spot the starting material, the reaction mixture, and a co-spot.

-

The product, this compound, will appear as a more polar spot (lower Rf value) than the starting Thioridazine. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Isolation of Crude Product:

-

Once the reaction is complete, quench any excess m-CPBA by adding a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

The following diagram illustrates the overall synthesis workflow.

Purification: Isolating the Target Compound

Purification of the crude product is essential to remove unreacted starting material, the byproduct meta-chlorobenzoic acid, and other potential oxidation products (e.g., Thioridazine 2-Sulfoxide and sulfones). High-Performance Liquid Chromatography (HPLC) is the most effective and widely cited method for this purpose.[4][10]

Principles of Chromatographic Separation

The separation of Thioridazine and its metabolites by HPLC relies on the differential partitioning of the compounds between a stationary phase (the column) and a mobile phase (the solvent).[4] this compound is more polar than the parent drug, resulting in a different retention time on a standard normal-phase or reverse-phase column.

| Technique | Principle | Application | Reference |

| Reverse-Phase HPLC | Separation based on hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. | High-resolution separation of Thioridazine and its various metabolites. | [5] |

| Normal-Phase HPLC | Separation based on polarity. A polar stationary phase (e.g., silica, cyano) is used with a nonpolar mobile phase. | Effective for separating the polar sulfoxide from the less polar parent compound. | [4] |

| Chiral HPLC | Separation of stereoisomers using a chiral stationary phase (e.g., cyclodextrin-based or Chiralpak). | Isolation of individual diastereomers of this compound. | [11][12] |

| Preparative TLC | Separation on a silica plate, followed by scraping and extraction of the desired band. | Suitable for small-scale purification and method development. | [12] |

Generalized HPLC Purification Protocol

This protocol provides a framework for purifying the crude this compound using semi-preparative reverse-phase HPLC.

Equipment and Materials:

-

HPLC system with a semi-preparative column (e.g., C18, 10 µm particle size)

-

UV Detector

-

Fraction Collector

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate Buffer (or Formic Acid in water)

-

Crude this compound

Protocol Steps:

-

Method Development (Analytical Scale):

-

First, develop a separation method on an analytical C18 column.

-

Experiment with a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (acetonitrile). A typical gradient might run from 20% to 80% B over 20 minutes.

-

Identify the retention times for Thioridazine and this compound. The sulfoxide will elute earlier than the parent drug in a reverse-phase system.

-

-

Scaling to Preparative HPLC:

-

Equilibrate the semi-preparative C18 column with the initial mobile phase conditions.

-

Dissolve the crude product in a minimal amount of the mobile phase (or DMSO if solubility is an issue).

-

Inject the dissolved crude product onto the column.

-

-

Fraction Collection:

-

Run the HPLC method and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).[4]

-

Collect the fractions corresponding to the peak of this compound using an automated fraction collector or by manual collection.

-

-

Purity Verification and Product Recovery:

-

Analyze an aliquot of the collected fractions using the analytical HPLC method to confirm purity (>95%).

-

Pool the pure fractions.

-

Remove the organic solvent (acetonitrile) under reduced pressure.

-

Lyophilize or perform a final liquid-liquid extraction to remove the aqueous buffer and isolate the final, purified this compound.

-

The diagram below outlines the logical flow of the HPLC purification process.

Final Product Characterization

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

-

Mass Spectrometry (MS): To confirm the correct molecular weight (Exact Mass: 386.1487 g/mol ).[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of the sulfoxide group.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

| Property | Value | Reference |

| Chemical Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide | [13] |

| CAS Number | 7776-05-8 | [13] |

| Molecular Formula | C₂₁H₂₆N₂OS₂ | [13] |

| Molecular Weight | 386.57 g/mol | [13] |

Conclusion

The synthesis and purification of this compound are achievable through a well-controlled oxidation reaction followed by meticulous chromatographic purification. The protocols and principles outlined in this guide provide a solid foundation for researchers to produce this vital metabolite with high purity. Adherence to the principles of reaction monitoring and analytical validation at each stage is crucial for ensuring the integrity of the final compound, thereby enabling accurate and reproducible downstream scientific investigations.

References

-

Watkins, G. M., Whelpton, R., Buckley, D. G., & Curry, S. H. (1986). Chromatographic separation of thioridazine sulphoxide and N-oxide diastereoisomers: identification as metabolites in the rat. Journal of Pharmacy and Pharmacology, 38(7), 506–509. [Link]

-

Watkins, G. M., Whelpton, R., Buckley, D. G., & Curry, S. H. (1986). Chromatographic separation of thioridazine sulphoxide and N-oxide diastereoisomers: identification as metabolites in the rat. Journal of Pharmacy and Pharmacology. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides by oxidation. [Link]

-

Pistos, C., & Ethell, B. (2007). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and this compound in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1129-1135. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link]

-

Drabowicz, J., Kiełbasiński, P., & Mikołajczyk, M. (1984). Synthesis of sulfoxides by oxidation of thioethers. Organic Preparations and Procedures International, 16(3-4), 171-247. [Link]

-

ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]

-

Das, B., & Kumar, A. (2018). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 641-666. [Link]

-

Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2005). HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 671-674. [Link]

-

Hale, P. W. Jr., Melethil, S., & Poklis, A. (1989). The disposition and elimination of stereoisomeric pairs of this compound in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 14(4), 315-321. [Link]

-

Bertucci, C., Guimarães, L. F., Bonato, P. S., Borges, K. B., Okano, L. T., Mazzeo, G., & Rosini, C. (2010). Assignment of the absolute configuration at the sulfur atom of thioridazine metabolites by the analysis of their chiroptical properties: the case of thioridazine 2-sulfoxide. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 796-801. [Link]

-

Kilts, C. D., Knight, D. L., & Mailman, R. B. (1982). Simultaneous determination of thioridazine and its S-oxidized and N-demethylated metabolites using high-performance liquid-chromatography on radially compressed silica. Journal of Chromatography B: Biomedical Sciences and Applications, 231(2), 377-391. [Link]

-

Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]

-

Li, X., et al. (2026). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. Biomedical Chromatography, 40(1), e70298. [Link]

-

Manzini, L., et al. (2018). Synthesis and SAR evaluation of novel thioridazine derivatives active against drug-resistant tuberculosis. European Journal of Medicinal Chemistry, 157, 115-127. [Link]

-

Eltes, T., et al. (2020). Synthesis of the Enantiomers of Thioridazine. SynOpen, 4(1), 12-16. [Link]

-

National Center for Biotechnology Information. (n.d.). Thioridazine. PubChem Compound Summary for CID 5452. [Link]

-

Scilit. (n.d.). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats. [Link]

-

Penn State Research Database. (n.d.). Simultaneous determination of thioridazine and its sulfoxidized metabolites by HPLC: Use in clinical and preclinical metabolic studies. [Link]

Sources

- 1. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Assignment of the absolute configuration at the sulfur atom of thioridazine metabolites by the analysis of their chiroptical properties: the case of thioridazine 2-sulfoxide. [cris.unibo.it]

- 3. The disposition and elimination of stereoisomeric pairs of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Chromatographic separation of thioridazine sulphoxide and N-oxide diastereoisomers: identification as metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (Mixture of Diastereomers) [lgcstandards.com]

Characterization of Thioridazine 5-Sulfoxide Stereoisomers: A Guide to Separation and Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Stereoisomeric Scrutiny

Thioridazine, a phenothiazine-class antipsychotic agent, undergoes extensive metabolism in vivo. One of its principal metabolites, Thioridazine 5-sulfoxide (T5SO), represents a critical juncture in both its pharmacological and toxicological profile.[1][2] While the parent drug's therapeutic action is primarily associated with dopamine receptor antagonism, the T5SO metabolite is largely devoid of antipsychotic effect but is implicated in the cardiotoxicity associated with thioridazine therapy.[1][2] The complexity deepens when we consider the stereochemistry of T5SO. The molecule possesses two distinct chiral centers: the sulfur atom, which becomes chiral upon oxidation to a sulfoxide, and the pre-existing chiral carbon within the piperidine side chain. This results in the formation of two diastereomeric pairs of enantiomers (four stereoisomers in total).

Understanding the disposition, activity, and toxicity of each stereoisomer is not merely an academic exercise; it is a fundamental requirement for a comprehensive safety and efficacy assessment. Regulatory bodies increasingly mandate that chiral drugs and their metabolites be characterized on a stereoisomer-specific basis. This guide provides a robust framework for the systematic separation, identification, and characterization of this compound stereoisomers, grounded in established analytical principles and field-proven methodologies.

The Analytical Challenge: Deconvoluting a Complex Stereoisomeric Mixture

The primary analytical objective is to resolve four distinct chemical entities that are structurally very similar. This necessitates a multi-stage approach that leverages both the differences in physical properties between diastereomers and the specific interactions required to separate enantiomers. Our strategy is built upon a foundation of high-performance liquid chromatography (HPLC), which offers the requisite resolving power and versatility, followed by definitive structural confirmation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The overall workflow is designed as a self-validating system. The initial chromatographic separation provides the basis for isolation, and subsequent spectroscopic analysis confirms the identity and purity of the separated isomers.

Foundational Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of this characterization. The strategy is bifurcated: an initial achiral separation to resolve the diastereomeric pairs, followed by a chiral separation to resolve the enantiomers within each pair.

Step 1: Achiral Separation of Diastereomers

Diastereomers possess different physicochemical properties and can therefore be separated using standard, non-chiral stationary phases. Studies have successfully employed reverse-phase or normal-phase HPLC to separate the two diastereomeric pairs of T5SO, often referred to as the "fast-eluting" and "slow-eluting" ring sulfoxides based on their chromatographic behavior.[3][4]

Protocol: Representative Achiral HPLC Method

-

Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The precise ratio must be optimized to achieve baseline separation of the two diastereomeric pair peaks.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenothiazine chromophore absorbs strongly, such as 262 nm.[5]

-

Sample Preparation: Biological samples (plasma, urine) require protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes and minimize matrix interference.[6][7]

-

Validation: The method must be validated for specificity, linearity, accuracy, and precision according to standard guidelines. The key output is the successful separation of the bulk T5SO sample into two distinct peaks, representing the two diastereomeric pairs. These fractions can then be collected for the subsequent chiral analysis.

Step 2: Chiral Separation of Enantiomers

Once the diastereomeric pairs are isolated, the resolution of the enantiomers within each pair requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[8]

Causality of CSP Selection: Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are exceptionally effective for a broad range of chiral compounds, including those with sulfoxide chirality. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the polysaccharide.

Protocol: Enantioselective HPLC using a Polysaccharide-Based CSP

-

Column: A polysaccharide-based chiral column, such as CHIRALCEL OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK AD (amylose tris(3,5-dimethylphenylcarbamate)).[5][6] The choice between cellulose and amylose phases is often empirical, and screening both is recommended for optimal resolution.

-

Mobile Phase: Typically operated in normal-phase mode. A common mobile phase consists of a mixture of hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v).[5] A small amount of an amine additive, such as diethylamine (DEA) (~0.1-0.2%), is often crucial to improve peak shape and reduce tailing by masking acidic sites on the silica support.[5][6]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection (e.g., 262 nm).[5]

-

Analysis: The collected fraction corresponding to a single diastereomeric pair is injected onto the chiral column. Successful separation will yield two distinct peaks, representing the (+) and (-) enantiomers. The process is repeated for the second diastereomeric pair.

| Parameter | Achiral HPLC (Diastereomer Separation) | Chiral HPLC (Enantiomer Resolution) |

| Principle | Separation based on different physicochemical properties. | Separation based on differential interaction with a chiral selector. |

| Stationary Phase | Standard C18 or Silica | Chiral Stationary Phase (e.g., CHIRALCEL OD-H)[5] |

| Typical Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Hexane/2-Propanol (+ 0.1% DEA)[5] |

| Objective | Resolve mixture into two peaks (Diastereomer Pair 1 & 2). | Resolve each diastereomer peak into two enantiomer peaks. |

Table 1: Comparative summary of HPLC methodologies for T5SO characterization.

Definitive Structural Confirmation: Spectroscopy and Spectrometry

Chromatography provides separation, but it does not provide definitive structural proof. Mass spectrometry and NMR spectroscopy are essential for confirming the identity of the separated isomers.

Mass Spectrometry (MS)

The primary role of MS is to confirm the molecular identity of the eluting peaks. When coupled with HPLC (LC-MS), it provides a powerful tool for peak identification in complex chromatograms.

-

Expertise & Trustworthiness: By interfacing the HPLC outlet to an MS detector (e.g., an electrospray ionization source coupled to a quadrupole or time-of-flight analyzer), a mass spectrum can be obtained for each chromatographic peak. All four stereoisomers will exhibit the same molecular ion corresponding to the mass of T5SO, confirming that they are indeed isomers. Furthermore, their fragmentation patterns (MS/MS) will be identical, providing an additional layer of confirmation that the separated peaks correspond to the correct compound class. This validates that the separation process did not result in degradation.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.[10] While all four stereoisomers will have grossly similar spectra, subtle differences in the chemical shifts and coupling constants, particularly for protons and carbons near the chiral centers, can be used to distinguish them.

-

¹H and ¹³C NMR: These 1D experiments provide a fundamental fingerprint of the molecule. High-resolution spectra are required to observe the small differences between stereoisomers.

-

2D NMR (e.g., HSQC, COSY): Two-dimensional NMR experiments are invaluable for assigning specific signals to the correct atoms in the molecule, which is a prerequisite for detailed stereochemical analysis.[11] For example, the Nuclear Overhauser Effect (NOE) can provide through-space information about the proximity of different protons, which can help in assigning the relative stereochemistry of the diastereomers.

Obtaining sufficient quantities of each isolated stereoisomer for NMR analysis can be challenging and may require semi-preparative HPLC collection. The data obtained provides the highest level of structural evidence, confirming the integrity of each isolated isomer.

Considerations for Method Robustness

-

Stability: It is critical to assess the stability of the stereoisomers under various conditions (light, pH, temperature). Some studies have noted that T5SO stereoisomers can undergo light-induced racemization or configuration inversion, which could lead to analytical artifacts.[1][7] All sample handling and analysis should be performed with protection from light.

-

Reference Standards: The acquisition or synthesis of pure stereoisomeric reference standards is highly desirable for unequivocal peak identification and method validation.

-

Biological Matrix Effects: When analyzing biological samples, co-eluting endogenous components can interfere with the analysis. A rigorous sample clean-up procedure and a highly specific detection method (like LC-MS/MS) are essential to ensure trustworthiness.

Conclusion

The characterization of this compound stereoisomers is a complex but manageable analytical task that is essential for modern drug development and safety assessment. The integrated workflow presented here, combining selective chromatographic separations with definitive spectroscopic confirmation, provides a robust and scientifically sound system for resolving, identifying, and quantifying these critical metabolites. By understanding the causality behind each experimental choice—from the selection of a specific chiral stationary phase to the application of multi-dimensional NMR—researchers can confidently navigate the challenges of stereoisomer characterization and generate high-quality, reliable data.

References

-

Watkins, G. M., Whelpton, R., Buckley, D. G., & Curry, S. H. (1986). Chromatographic separation of thioridazine sulphoxide and N-oxide diastereoisomers: identification as metabolites in the rat. Journal of Pharmacy and Pharmacology, 38(7), 506–509. [Link]

-

Hale, P. W. Jr., & Poklis, A. (1985). This compound diastereoisomers in serum and urine from rats and man after chronic thioridazine administration. Journal of Analytical Toxicology, 9(5), 197–201. [Link]

-

Bonato, P. S. (2002). High-performance liquid chromatography and capillary electrophoresis as tools for the stereoselective analysis of drugs and metabolites. Journal of the Brazilian Chemical Society, 13, 668-681. [Link]

-

Hale, P. W. Jr., & Poklis, A. (1985). The disposition and elimination of stereoisomeric pairs of this compound in the rat. Journal of Analytical Toxicology, 9(5), 197-201. [Link]

-

Hale, P. W. Jr., & Poklis, A. (1985). This compound Diastereoisomers in Serum and Urine from Rats and Man After Chronic Thioridazine Administration. Journal of Analytical Toxicology, 9(5), 197-201. [Link]

-

Eap, C. B., Souche, A., Koeb, L., & Baumann, P. (1992). Light-Induced Racemization of the Diastereoisomeric Pairs of this compound: Origin of Artifacts in the TDM of Thioridazine. In Recent Developments in Therapeutic Drug Monitoring and Clinical Toxicology. CRC Press. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5452, Thioridazine. PubChem. Retrieved from [Link]

-

Eap, C. B., Bouchoux, G., Baumann, P., et al. (1998). Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and this compound in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 705(1), 85-94. [Link]

-

Bhushan, R., & Gupta, D. (2006). HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase. Journal of Chromatography B, 837(1-2), 133-137. [Link]

-

Hale, P. W., & Poklis, A. (1986). The disposition and elimination of stereoisomeric pairs of this compound in the rat. Drug Metabolism and Disposition, 14(4), 457-462. [Link]

-

Daniel, W. A., Syrek, M., & Wójcikowski, J. (2000). Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants. Pharmacological Reports, 52(5), 409-416. [Link]

-

Gruenke, L. D., & Craig, J. C. (1975). Identification of a Metabolite of Thioridazine and Mesoridazine From Human Plasma. Research Communications in Chemical Pathology and Pharmacology, 10(2), 221-225. [Link]

-

Borges, W. S., Pupo, M. T., & Bonato, P. S. (2007). Stereoselective biotransformation of thioridazine that undergo oxidation at sulfur atom (phase I reaction). Applied Microbiology and Biotechnology, 77(3), 665-672. [Link]

-

Wang, P., & Han, X. (2005). Chiral Drug Separation. In Encyclopedia of Chemical Processing. Taylor & Francis. [Link]

-

Garcia, P. L., de Oliveira, A. R., & Bonato, P. S. (2007). Degradation and Configurational Changes of Thioridazine 2-sulfoxide. Current Pharmaceutical Analysis, 3(4), 265-272. [Link]

-

de Oliveira, A. R., Garcia, P. L., & Bonato, P. S. (2003). Study on this compound epimerization and degradation by capillary electrophoresis. Electrophoresis, 24(15), 2723-2730. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. [Link]

-

Schlederer, M., Giske, J., & Spjuth, O. (2018). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 14(10), 133. [Link]

-

Wimberger, D. M., & Lunte, S. M. (1988). Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue. Psychiatry Research, 23(1), 1-10. [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound diastereoisomers in serum and urine from rats and man after chronic thioridazine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The disposition and elimination of stereoisomeric pairs of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation and configurational changes of thioridazine 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on this compound epimerization and degradation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. researchgate.net [researchgate.net]

- 10. bionmr.unl.edu [bionmr.unl.edu]

- 11. diva-portal.org [diva-portal.org]

In vivo formation mechanism of Thioridazine 5-Sulfoxide

An In-Depth Technical Guide to the In Vivo Formation Mechanism of Thioridazine 5-Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioridazine, a phenothiazine-class antipsychotic, undergoes extensive hepatic metabolism, leading to the formation of several metabolites, some of which possess significant pharmacological activity and toxicity. Among these, this compound, a product of oxidation on the phenothiazine ring, is of particular clinical interest due to its contribution to the parent drug's cardiotoxic profile. This technical guide provides a comprehensive exploration of the in vivo mechanism governing the formation of this compound. We will delve into the key enzymatic players, the biochemical transformations, and the state-of-the-art experimental methodologies employed to elucidate this metabolic pathway. This document is intended to serve as a detailed resource for researchers and professionals in drug metabolism and development, offering both foundational knowledge and practical insights into the study of thioridazine's biotransformation.

Introduction: The Metabolic Fate of Thioridazine

Thioridazine has historically been used for the management of schizophrenia.[1][2] Its therapeutic efficacy is, however, shadowed by a significant safety concern, namely dose-dependent cardiotoxicity, including the prolongation of the QTc interval, which can lead to life-threatening arrhythmias like Torsades de pointes.[3][4] The metabolic profile of thioridazine is complex, with biotransformation occurring at several sites on the molecule. The primary metabolic routes include:

-

N-demethylation of the piperidine side chain.

-

Sulfoxidation at the 2-position of the thiomethyl substituent, leading to the active metabolites mesoridazine (thioridazine-2-sulfoxide) and subsequently sulforidazine (thioridazine-2-sulfone).[4][5]

-

Sulfoxidation at the 5-position of the phenothiazine ring, forming this compound (also referred to as the ring sulfoxide).[5][6]

Understanding the formation of these metabolites is crucial, as their pharmacodynamic and toxicological properties can differ significantly from the parent compound. This guide will focus specifically on the formation of this compound, a key contributor to the drug's adverse cardiac effects.[7][8]

The Core Mechanism: Enzymatic Formation of this compound

The conversion of thioridazine to its 5-sulfoxide metabolite is an oxidative process predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[9][10]

Key Enzymatic Contributors

In vitro studies utilizing human liver microsomes and cDNA-expressed human P450 enzymes have been instrumental in identifying the specific isoforms responsible for this reaction. The primary enzymes catalyzing the 5-sulfoxidation of thioridazine are:

-

Cytochrome P450 1A2 (CYP1A2)

-

Cytochrome P450 3A4 (CYP3A4)

These two enzymes are considered the main contributors to the formation of this compound, accounting for a significant portion of its production in the human liver.[6][9][10][11][12] In contrast, the formation of the 2-sulfoxide metabolites (mesoridazine and sulforidazine) is primarily catalyzed by CYP2D6.[4][9][10]

While the Flavin-containing monooxygenase (FMO) system is known to metabolize some phenothiazines, its role in the 5-sulfoxidation of thioridazine appears to be minor compared to the CYP system. Studies have shown that FMO is more involved in the N-oxidation of thioridazine.[13][14][15][16]

The Biochemical Reaction: A Closer Look

The formation of this compound is a monooxygenation reaction. In this process, one atom of molecular oxygen is incorporated into the sulfur atom of the phenothiazine ring, while the other oxygen atom is reduced to water. This reaction is dependent on NADPH as a cofactor, which provides the necessary reducing equivalents for the CYP catalytic cycle.

Stereochemistry of Sulfoxidation

The oxidation of the sulfur atom in the phenothiazine ring creates a chiral center, resulting in the formation of stereoisomers of this compound.[17][18] However, studies in both rats and humans have indicated that the biotransformation and renal clearance of these isomers do not appear to be stereoselective, with equal concentrations of the isomeric pairs found in serum and urine.[17][19]

Experimental Methodologies for Studying Thioridazine 5-Sulfoxidation

The elucidation of this metabolic pathway relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Experimental Workflow

In vitro systems are invaluable for identifying the enzymes involved and characterizing their kinetics. A typical workflow is as follows:

Caption: A typical in vitro workflow for studying thioridazine metabolism.

Step-by-Step Protocol for In Vitro Thioridazine Metabolism Assay:

-

Preparation of Reagents:

-

Prepare a stock solution of thioridazine in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare a solution of the NADPH-generating system or NADPH.

-

Obtain human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP1A2, CYP3A4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the buffer, HLM or recombinant CYP enzyme, and the thioridazine solution.

-

Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution, such as cold acetonitrile. This will precipitate the proteins and halt enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the quenched sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Analytical Detection:

-

Analyze the sample using a validated HPLC-MS/MS method to separate and quantify thioridazine and its metabolites, including this compound.

-

Data Presentation: Enzyme Contributions

The relative contributions of different CYP isoforms to the formation of this compound can be summarized as follows:

| Enzyme | Relative Contribution to 5-Sulfoxidation | Primary Metabolic Role |

| CYP1A2 | Major | 5-Sulfoxidation and N-demethylation |

| CYP3A4 | Major | 5-Sulfoxidation and N-demethylation |

| CYP2D6 | Minor to negligible | Primarily responsible for 2-sulfoxidation (mesoridazine formation) |

| FMO | Minor | Primarily involved in N-oxidation |

Data synthesized from multiple in vitro studies.[6][9][10][13][14][15]

Factors Influencing In Vivo Formation

The rate and extent of this compound formation in vivo can be influenced by several factors, leading to significant inter-individual variability.

Genetic Polymorphisms

While CYP2D6 polymorphisms are well-known to affect thioridazine's overall metabolism (particularly the formation of mesoridazine), genetic variations in CYP1A2 and CYP3A4 can also impact the formation of the 5-sulfoxide metabolite.[1][4] This can lead to differences in metabolite ratios and potentially alter the risk of adverse effects among individuals.

Drug-Drug Interactions

Co-administration of drugs that are inhibitors or inducers of CYP1A2 and CYP3A4 can significantly alter the metabolism of thioridazine.

-

Inhibitors: Drugs that inhibit CYP1A2 (e.g., fluvoxamine) or CYP3A4 (e.g., ketoconazole) can decrease the formation of this compound, potentially shunting the metabolism towards other pathways.[3][4]

-

Inducers: Drugs that induce CYP1A2 (e.g., omeprazole, smoking) or CYP3A4 (e.g., rifampicin) can increase the rate of 5-sulfoxidation.

Clinical Implications and Conclusion

The formation of this compound is a clinically relevant metabolic pathway due to the cardiotoxic potential of this metabolite.[7] Studies have shown that the ring sulfoxide can induce cardiac arrhythmias.[7][8] Therefore, understanding the mechanisms that govern its formation is critical for predicting and mitigating the risk of adverse drug reactions.

Caption: Major metabolic pathways of Thioridazine.

References

-

Thioridazine - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Wójcikowski, J., et al. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-477. (URL: [Link])

-

Daniel, W. A., & Wójcikowski, J. (2000). Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants. Pharmacological Reports, 52(4), 333-340. (URL: [Link])

-

von Bahr, C., et al. (1991). Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype. Clinical Pharmacology & Therapeutics, 49(3), 234-240. (URL: [Link])

-

What is the mechanism of Thioridazine Hydrochloride? - Patsnap Synapse. (URL: [Link])

-

Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI. (URL: [Link])

-

Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Drug Metabolism and Disposition. (URL: [Link])

-

Blake, B. L., et al. (1995). Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase. Xenobiotica, 25(4), 377-393. (URL: [Link])

-

Daniel, W. A., et al. (1997). Pharmacokinetics of Thioridazine and Its Metabolites in Blood Plasma and the Brain of Rats After Acute and Chronic Treatment. Journal of Pharmacology and Experimental Therapeutics, 281(1), 346-353. (URL: [Link])

-

Pharmacology of Thioridazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (URL: [Link])

-

The main metabolic pathways of thioridazine. - ResearchGate. (URL: [Link])

-

Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase - Taylor & Francis Online. (URL: [Link])

-

Murray, M., & McKay, A. G. (1989). In vitro inhibition of hepatic drug oxidation by thioridazine: Kinetic analysis of the inhibition of cytochrome p-450 isoform-specific reactions. Biochemical Pharmacology, 38(21), 3793-3800. (URL: [Link])

-

Thioridazine (Professional Patient Advice) - Drugs.com. (URL: [Link])

-

D'Arcy, C., & Howard, L. (2007). Thioridazine: resurrection as an antimicrobial agent?. Journal of Antimicrobial Chemotherapy, 60(2), 205-212. (URL: [Link])

-

Hale, P. W., & Poklis, A. (1986). The disposition and elimination of stereoisomeric pairs of this compound in the rat. Journal of Analytical Toxicology, 10(5), 187-191. (URL: [Link])

-

Borges, K. B., et al. (2007). Stereoselective biotransformation of thioridazine that undergo oxidation at sulfur atom (phase I reaction). Journal of Molecular Catalysis B: Enzymatic, 47(3-4), 101-106. (URL: [Link])

-

Metabolism of thioridazine by microsomal monooxygenases: relative roles of P450 and flavin-containing monooxygenase - Sci-Hub. (URL: [Link])

-

(PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate. (URL: [Link])

-

Metabolism of thioridazine by microsomal monooxygenases: Relative roles of p450 and flavin-containing monooxygenase - Penn State Research Database. (URL: [Link])

-

In vitro inhibition of hepatic drug oxidation by thioridazine. Kinetic analysis of the inhibition of cytochrome P-450 isoform-specific reactions - PubMed. (URL: [Link])

-

Svendsen, C. N., et al. (1988). Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue. Psychiatry Research, 23(1), 1-10. (URL: [Link])

-

Yasui, N., et al. (1995). Inhibition of trazodone metabolism by thioridazine in humans. Therapeutic Drug Monitoring, 17(4), 333-335. (URL: [Link])

-

Daniel, W. A., & Wójcikowski, J. (2000). Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants. Polish Journal of Pharmacology, 52(4), 241-248. (URL: [Link])

-

Llerena, A., et al. (2009). Relevance of CYP2D6 -1584C>G Polymorphism for Thioridazine:mesoridazine Plasma Concentration Ratio in Psychiatric Patients. Pharmacogenomics, 10(8), 1259-1264. (URL: [Link])

-

Borges, K. B., et al. (2008). Stereoselective analysis of thioridazine-2-sulfoxide and thioridazine-5-sulfoxide: An investigation of rac-thioridazine biotransformation by some endophytic fungi. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 945-952. (URL: [Link])

-

Bertucci, C., et al. (2010). Assignment of the Absolute Configuration at the Sulfur Atom of Thioridazine Metabolites by the Analysis of Their Chiroptical Properties. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 543-548. (URL: [Link])

-

Thioridazine | C21H26N2S2 | CID 5452 - PubChem - NIH. (URL: [Link])

-

Hale, P. W., & Poklis, A. (1984). Thioridazine-5-sulfoxide cardiotoxicity in the isolated, perfused rat heart. Toxicology Letters, 21(1), 1-8. (URL: [Link])

-

Hale, P. W., & Poklis, A. (1985). This compound diastereoisomers in serum and urine from rats and man after chronic thioridazine administration. Journal of Analytical Toxicology, 9(4), 197-201. (URL: [Link])

-

Hale, P. W., & Poklis, A. (1986). Cardiotoxicity of thioridazine and two stereoisomeric forms of this compound in the isolated perfused rat heart. Toxicology and Applied Pharmacology, 86(1), 44-55. (URL: [Link])

-

Poust, R. I., et al. (1974). Absorption and excretion of thioridazine and mesoridazine in man. Journal of Pharmaceutical Sciences, 63(6), 849-852. (URL: [Link])

-

Kilts, C. D., et al. (1984). Effects of thioridazine and its metabolites on dopaminergic function: drug metabolism as a determinant of the antidopaminergic actions of thioridazine. Journal of Pharmacology and Experimental Therapeutics, 229(3), 907-915. (URL: [Link])

-

Borges, K. B., et al. (2006). Study on this compound epimerization and degradation by capillary electrophoresis. Journal of Chromatography B, 831(1-2), 291-297. (URL: [Link])

-

This compound - ClinPGx. (URL: [Link])

-

Thioridazine (Thioridazine): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (URL: [Link])

Sources

- 1. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioridazine: resurrection as an antimicrobial agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioridazine-5-sulfoxide cardiotoxicity in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiotoxicity of thioridazine and two stereoisomeric forms of this compound in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sci-hub.box [sci-hub.box]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. sci-hub.box [sci-hub.box]

- 16. pure.psu.edu [pure.psu.edu]

- 17. The disposition and elimination of stereoisomeric pairs of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assignment of the absolute configuration at the sulfur atom of thioridazine metabolites by the analysis of their chiroptical properties: the case of thioridazine 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound diastereoisomers in serum and urine from rats and man after chronic thioridazine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to the Pharmacological and Toxicological Profile of Thioridazine 5-Sulfoxide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of Thioridazine 5-Sulfoxide, a primary metabolite of the first-generation antipsychotic, thioridazine. While thioridazine itself has a well-documented pharmacological profile, its clinical use has been significantly curtailed by severe cardiotoxicity. Emerging evidence strongly implicates this compound as a key mediator of these life-threatening adverse effects. This document will dissect the pharmacological and toxicological characteristics of this metabolite, offering a comprehensive resource for researchers investigating drug metabolism, cardiotoxicity, and the development of safer therapeutic agents.

Introduction: The Metabolite in the Spotlight

Thioridazine, a phenothiazine antipsychotic, was widely used for the treatment of schizophrenia and psychosis.[1] However, its association with dose-dependent QT interval prolongation and potentially fatal arrhythmias, such as Torsades de Pointes, led to its withdrawal from many markets.[1][2] Subsequent research has shifted focus to its metabolites, revealing that the pharmacological and toxicological activity of the parent drug is not the complete picture. This compound, a major metabolite formed through oxidation of the phenothiazine ring, has been identified as a potent cardiotoxic agent, in some cases more so than thioridazine itself.[3][4] Understanding the distinct profile of this metabolite is therefore crucial for a complete risk assessment of thioridazine and for informing the development of new drugs with improved safety profiles.

Pharmacological Profile: A Tale of Diminished Antipsychotic Activity

While a metabolite of a potent antipsychotic, this compound exhibits a significantly different pharmacological profile compared to its parent compound.

Receptor Binding Profile

Thioridazine's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway.[5][6] It also interacts with a range of other receptors, including serotonergic, adrenergic, and muscarinic receptors, contributing to its complex side-effect profile.[5][6] In contrast, studies on the enantiomers of thioridazine have shown that while the parent drug has high affinity for D2 receptors, its metabolites show varied activity.[7] While a comprehensive receptor binding profile for this compound is not extensively detailed in publicly available literature, existing evidence suggests it is not a potent antagonist at dopaminergic or noradrenergic receptors, indicating a loss of the primary antipsychotic activity of the parent drug.[8] This highlights a critical aspect of drug metabolism: the generation of metabolites with divergent pharmacological activities.

Toxicological Profile: The Cardiotoxic Culprit

The most significant characteristic of this compound is its pronounced cardiotoxicity, which is considered a major contributor to the cardiac adverse events associated with thioridazine therapy.

Electrophysiological Effects and Arrhythmogenesis

In vitro and in vivo studies have consistently demonstrated the arrhythmogenic potential of this compound. In isolated perfused rat heart models, the metabolite induces significant electrocardiogram (ECG) abnormalities, including:

-

Increased P-R and Q-T intervals: Indicating delays in atrioventricular conduction and ventricular repolarization.[4]

-

Atrial and ventricular arrhythmias: Including premature contractions and tachycardia, which can progress to more severe conditions like second-degree AV block and asystole.[3]

Notably, this compound has been shown to be more arrhythmogenic than thioridazine at equimolar concentrations.[3]

| Parameter | Thioridazine (15 µM) | This compound (15 µM) |

| Arrhythmogenicity | Not arrhythmogenic | Arrhythmogenic (atrial premature contractions, paroxysmal atrial tachycardia)[3] |

| Effect on Contractility | Severely reduced | Declined, but not as quickly as thioridazine[3] |

| AV Nodal Conduction | Prolonged | Delayed[4] |

Molecular Mechanism of Cardiotoxicity

The cardiotoxic effects of this compound are believed to be mediated through its interaction with critical cardiac ion channels, a mechanism shared with its parent compound.

The primary mechanism underlying the QT prolongation and arrhythmogenic risk of many drugs, including thioridazine, is the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential.

Recent studies on thioridazine have unveiled a more complex mechanism of cardiotoxicity that likely extends to its 5-sulfoxide metabolite. Long-term exposure to thioridazine has been shown to induce the production of reactive oxygen species (ROS).[10][11] This oxidative stress can lead to:

-

hERG Channel Deficiency: ROS can promote the misfolding and subsequent degradation of hERG channel proteins, reducing their density on the cell surface.[10][11]

-

Activation of L-type Calcium Channels: ROS can also lead to the activation of L-type calcium channels, further disrupting cardiac electrophysiology.[10]

This dual effect of ion channel blockade and disruption of channel trafficking and function through oxidative stress provides a more comprehensive explanation for the severe cardiotoxicity observed.

Signaling Pathway of Thioridazine-Induced Cardiotoxicity

Caption: A diagram illustrating the proposed signaling pathways of thioridazine-induced cardiotoxicity.

Experimental Protocols for Assessing the Profile of this compound

A thorough investigation of the pharmacological and toxicological profile of this compound requires a combination of in vitro and in vivo assays.

In Vitro Cardiotoxicity Assessment: The Patch-Clamp Technique

The gold standard for assessing a compound's effect on specific ion channels is the patch-clamp technique.

Objective: To determine the inhibitory concentration (IC50) of this compound on the hERG potassium channel.

Methodology:

-

Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK-293 or CHO cells).

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at a physiological temperature (35-37°C).[12]

-

Use a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -40 mV to measure the tail current.[9]

-

Establish a stable baseline recording in a control solution.

-

-

Drug Application:

-

Prepare a series of concentrations of this compound.

-

Apply each concentration to the cells until a steady-state block of the hERG current is achieved.[12]

-

-

Data Analysis:

-

Measure the peak tail current at each concentration.

-

Calculate the percentage of current inhibition relative to the control.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Self-Validation: Include a positive control (e.g., dofetilide or cisapride) to confirm the sensitivity of the assay.[12] The seal resistance should be ≥1 GΩ to ensure high-quality recordings.[13]

Experimental Workflow for Patch-Clamp Analysis

Caption: A typical experimental workflow for in vitro patch-clamp analysis.

In Vivo Cardiotoxicity Assessment: QT Interval Measurement in Animal Models

In vivo studies are essential to confirm the cardiotoxic potential observed in vitro and to assess the overall cardiovascular effects in a whole organism.

Objective: To evaluate the effect of this compound on the QT interval in a rodent model.

Methodology:

-

Animal Model: Use anesthetized guinea pigs or telemetered conscious dogs.[4][14]

-

Surgical Preparation (for anesthetized models):

-

Anesthetize the animal (e.g., with isoflurane).

-

Insert ECG leads to record cardiac electrical activity.

-

-

Drug Administration:

-

Administer this compound intravenously or intraperitoneally at various doses.

-

-

Data Acquisition:

-

Continuously record the ECG before and after drug administration.

-

Measure the heart rate and QT interval.

-

-

Data Analysis:

-

Correct the QT interval for changes in heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's formula).

-

Compare the QTc values before and after drug administration to determine the extent of prolongation.

-

Self-Validation: Administer a vehicle control to account for any effects of the administration procedure.[14] A positive control known to prolong the QT interval (e.g., dl-sotalol) should also be included.[15]

Quantification of this compound in Biological Matrices

Accurate quantification of this compound in plasma, serum, and tissues is crucial for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method.

Objective: To quantify the concentration of this compound in rat plasma.

Methodology:

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., acetonitrile and water with a modifier like formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Self-Validation: The method should be validated for linearity, accuracy, precision, and recovery according to regulatory guidelines.

Synthesis of this compound

For research purposes, the synthesis of this compound can be achieved through the oxidation of thioridazine. A general procedure involves:

-

Dissolving thioridazine in a suitable solvent.

-

Adding an oxidizing agent (e.g., a peroxy acid) in a controlled manner.

-

Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or HPLC.

-

Purifying the resulting this compound using column chromatography.

The synthesis of thioridazine itself involves the alkylation of 2-methylthiophenothiazine.[8]

Conclusion and Future Directions

This compound is a critical, yet often overlooked, contributor to the cardiotoxicity of its parent drug, thioridazine. Its potent arrhythmogenic properties, likely mediated through the blockade of the hERG potassium channel and the induction of oxidative stress, underscore the importance of evaluating major metabolites in drug safety assessment.

Future research should focus on:

-

Determining the precise IC50 of this compound on the hERG channel and other cardiac ion channels. This will provide a quantitative measure of its cardiotoxic potential.

-

Elucidating the full receptor binding profile of this compound. This will help to understand its off-target effects and potential for other toxicities.

-

Investigating the stereoselectivity of its cardiotoxicity. As this compound exists as diastereomers, understanding if one form is more toxic could inform strategies to develop safer analogs.

A thorough understanding of the pharmacological and toxicological profile of this compound is not only essential for a complete picture of thioridazine's effects but also provides valuable insights for the development of new, safer medications, particularly in the field of antipsychotics. By applying the rigorous experimental protocols outlined in this guide, researchers can contribute to a deeper understanding of drug metabolite-induced toxicity and ultimately enhance patient safety.

References

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Link

-

U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Link

-

Thomas, D., et al. (2005). hERG K+ channel blockade by the antipsychotic drug thioridazine: An obligatory role for the S6 helix residue F656. British Journal of Pharmacology, 146(8), 1155-1164. Link

-

Blind, F., & Danker, T. (n.d.). A typical test pulse protocol for a manual patch clamp study of HEK293 cells heterologeously expressing the hERG channel. ResearchGate. Link

-

Milligan, C. J., et al. (2015). Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. Journal of Pharmacological and Toxicological Methods, 76, 56-65. Link

- Kirsch, G. E. (2006). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In Patch-Clamp Methods and Protocols (pp. 363-377). Humana Press.

-

Tashibu, H., et al. (2005). QT PRODACT: in vivo QT assay in anesthetized dog for detecting the potential for QT interval prolongation by human pharmaceuticals. Journal of Pharmacological Sciences, 99(4), 473-486. Link

-

Hale, P. W., Jr, & Poklis, A. (1986). Cardiotoxicity of thioridazine and two stereoisomeric forms of this compound in the isolated perfused rat heart. Toxicology and Applied Pharmacology, 86(1), 44-55. Link

-

Campbell, D. B., et al. (1989). Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain. Journal of Pharmacy and Pharmacology, 41(10), 682-689. Link

-

Wikipedia. (n.d.). Thioridazine. Link

-

Daniel, W. A., & Wójcikowski, J. (2004). The main metabolic pathways of thioridazine. ResearchGate. Link

-

Hale, P. W., Jr, & Poklis, A. (1984). Thioridazine-5-sulfoxide cardiotoxicity in the isolated, perfused rat heart. Toxicology Letters, 21(1), 1-8. Link

-

Wikipedia. (n.d.). ثيوريدازين. Link

-

PsychoGenics Inc. (2025). In vivo electrophysiology in anesthetized rodents. Link

-

Su, K., et al. (2005). The phenothiazine drugs inhibit hERG potassium channels. Clinical Pharmacology & Therapeutics, 77(2), P83. Link

-

PubChem. (n.d.). Thioridazine. Link

-

Liu, Y., et al. (2020). Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation. Oxidative Medicine and Cellular Longevity, 2020, 3690123. Link

-

Dinovo, E. C., et al. (1978). Distribution of thioridazine and its metabolites in human tissues and fluids obtained postmortem. Clinical Chemistry, 24(10), 1828-1830. Link

-

Papadopoulos, A. S., et al. (1985). Phenolic metabolites of thioridazine in man. Xenobiotica, 15(4), 309-316. Link

-

van der Kloet, F. M., et al. (2020). Comparison of extraction methods for intracellular metabolomics of human tissues. Metabolites, 10(6), 246. Link

-

Liu, Y., et al. (2020). Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation. Oxidative Medicine and Cellular Longevity, 2020, 3690123. Link

-

Dinovo, E. C., et al. (1974). Isolation of a possible new metabolite of thioridazine and mesoridazine from human plasma. Research Communications in Chemical Pathology and Pharmacology, 7(3), 489-496. Link

-

Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Link

-

van der Watt, M. J., et al. (2007). The effects of thioridazine on the QTc interval - Cardiovascular safety in a South African setting. Cardiovascular Journal of Africa, 18(5), 314-318. Link

-

National Center for Biotechnology Information. (2022). Thioridazine. In StatPearls. StatPearls Publishing. Link

-

Shkumat, A. P., et al. (1988). Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue. Psychiatry Research, 23(1), 1-10. Link

-

Graphviz. (2022). dot. Link

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Link

-

Graphviz. (n.d.). DOT Language. Link

-

Pharmaffiliates. (n.d.). Thioridazine Hydrochloride-impurities. Link

-

Graphviz. (n.d.). Command Line. Link

-

Patsnap. (2023). An In-depth Analysis of thioridazine hydrochloride's R&D Progress and Mechanism of Action on Drug Target. Link

-

Graphviz. (n.d.). User Guide. Link

-

protocols.io. (2022). In Vivo Electrophysiology (Mouse). Link

-

National Center for Biotechnology Information. (2017). Thioridazine Therapy and CYP2D6 Genotypes. In Medical Genetics Summaries. Link

-

Fenske, S., et al. (2022). In vivo and ex vivo electrophysiological study of the mouse heart to characterize the cardiac conduction system, including atrial and ventricular vulnerability. Nature Protocols, 17(5), 1153-1181. Link

-

Gandal, M. J., et al. (2015). Electrophysiological endophenotypes in rodent models of schizophrenia and psychosis. Biological Psychiatry, 77(12), 1004-1013. Link

-

Anonymous. (2001). Thioridazine and severe cardiac arrhythmia. Prescrire International, 10(56), 183-184. Link

Sources

- 1. Distribution of thioridazine and its metabolites in human tissues and fluids obtained postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioridazine and severe cardiac arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiotoxicity of thioridazine and two stereoisomeric forms of this compound in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioridazine-5-sulfoxide cardiotoxicity in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thioridazine - Wikipedia [en.wikipedia.org]

- 9. hERG K+ channel blockade by the antipsychotic drug thioridazine: An obligatory role for the S6 helix residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. fda.gov [fda.gov]

- 14. psychogenics.com [psychogenics.com]

- 15. usiena-air.unisi.it [usiena-air.unisi.it]

An In-depth Technical Guide to the Physical and Chemical Properties of Thioridazine 5-Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Thioridazine 5-sulfoxide, a primary metabolite of the phenothiazine antipsychotic thioridazine, has garnered significant scientific interest due to its distinct pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. We delve into its structural characteristics, solubility, and stability, alongside detailed methodologies for its analytical determination. Furthermore, this guide elucidates its metabolic pathway and critically examines its cardiotoxic effects, offering insights for drug development and safety assessment.

Introduction: The Significance of a Metabolite

The therapeutic and adverse effects of a parent drug are often significantly influenced by its metabolites. In the case of thioridazine, a once widely prescribed antipsychotic, its metabolite, this compound, plays a crucial role in its overall pharmacological and toxicological profile.[1] Understanding the fundamental properties of this metabolite is paramount for a complete comprehension of thioridazine's action and for the development of safer therapeutic alternatives. This guide serves as a technical resource for researchers and professionals, consolidating key data and experimental insights into the nature of this compound.

Structural and Physicochemical Properties

The distinct chemical structure of this compound underpins its physical and chemical behavior. Formed by the oxidation of the sulfur atom at the 5-position of the phenothiazine ring, this modification significantly alters the molecule's polarity and reactivity compared to its parent compound.[2]

Chemical Identity

| Property | Value | Source |

| Chemical Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide | [1] |

| Synonyms | Thioridazine ring sulfoxide, Thioridazine EP Impurity C | [3][4] |

| CAS Number | 7776-05-8 | [1] |

| Molecular Formula | C21H26N2OS2 | [1] |

| Molecular Weight | 386.57 g/mol | [4] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for designing analytical methods, formulation development, and understanding its biological disposition.

| Property | Value | Experimental Context/Notes | Source |

| Melting Point | 117-126 °C | As a mixture of diastereomers. | [5] |

| pKa (Predicted) | 9.82 ± 0.10 | Predicted value; relates to the basicity of the piperidine nitrogen. | [5] |

| Solubility | Soluble in Chloroform (sparingly), Methanol (sparingly) | Qualitative data. The hydrochloride salt of the parent drug, thioridazine, is soluble in water, ethanol, and methanol. | [5] |

| Appearance | Pale yellow to light brown solid | [5] |

Chemical Stability and Degradation

The stability of a drug metabolite is a critical factor in its biological activity and analytical determination. Studies have shown that the enantiomers of this compound are generally stable under variations in temperature (from -20°C to 38°C), pH (from 5.0 to 8.5), and ionic strength.[6][7] However, a notable characteristic is its sensitivity to ultraviolet (UV) light. Exposure to UV radiation at wavelengths of 254 nm and 366 nm can lead to an inversion of its configuration, highlighting the importance of protecting solutions from light during analysis and storage.[6][7]

Analytical Methodologies: A Practical Guide

Accurate quantification of this compound in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, metabolic profiling, and quality control. Several analytical techniques have been successfully employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of Thioridazine and its metabolites.[2][6] A validated method involves sequential achiral and chiral HPLC to resolve the diastereoisomeric pairs of the 5-sulfoxide.[6]

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Perform a liquid-liquid extraction of the plasma sample with diethyl ether.[6]

-

Achiral Separation: Initially separate the metabolites on a standard reversed-phase column (e.g., C18).

-

Chiral Separation: Subject the fraction containing this compound to a chiral column (e.g., Chiralpak AD) to separate the enantiomers.[8]

-

Mobile Phase Example: A mixture of hexane, ethanol, and 2-propanol (e.g., 90:7:3, v/v/v) containing a small percentage of an amine modifier like diethylamine.[8]

-

-